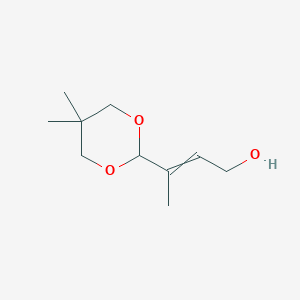
3-(5,5-Dimethyl-1,3-dioxan-2-YL)but-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,5-Dimethyl-1,3-dioxan-2-YL)but-2-EN-1-OL is an organic compound with the molecular formula C10H18O3 It is characterized by the presence of a dioxane ring and a butenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3-dioxan-2-YL)but-2-EN-1-OL typically involves the reaction of neopentyl glycol with other reagents under specific conditions. One method involves the use of triethylamine as an acid acceptor and CuCl as a catalyst . The reaction is carried out in an ice-water bath initially and then at room temperature for an extended period.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3-dioxan-2-YL)but-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
3-(5,5-Dimethyl-1,3-dioxan-2-YL)but-2-EN-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials, such as polymers or resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-(5,5-Dimethyl-1,3-dioxan-2-YL)but-2-EN-1-OL exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that facilitate its biological activity. The pathways involved may include signal transduction mechanisms that lead to the observed effects, such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline
- 5-sec-butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
- 2-Buten-1-ol, 3-(5,5-dimethyl-1,3-dioxan-2-yl)-
Uniqueness
3-(5,5-Dimethyl-1,3-dioxan-2-YL)but-2-EN-1-OL is unique due to its specific combination of a dioxane ring and a butenol side chain. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62285-84-1 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(5,5-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol |
InChI |
InChI=1S/C10H18O3/c1-8(4-5-11)9-12-6-10(2,3)7-13-9/h4,9,11H,5-7H2,1-3H3 |
InChI Key |
NFZNBGKFMXNKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)C1OCC(CO1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















